Methyl[4-(piperidin-1-yl)butyl]amine

CCR5 antagonist chemokine receptor HIV entry inhibitor

Methyl[4-(piperidin-1-yl)butyl]amine (CAS 195201-08-2, MF: C10H22N2, MW: 170.3) is a tertiary diamine comprising a terminal piperidine heterocycle linked via a four‑carbon butyl spacer to a methyl‑substituted secondary amine. This compound serves as a pharmacologically validated scaffold in chemokine receptor antagonist development, most notably in the 2‑aryl‑4‑(piperidin‑1‑yl)butanamine series targeting human CCR5.

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 195201-08-2
Cat. No. B2747582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl[4-(piperidin-1-yl)butyl]amine
CAS195201-08-2
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCNCCCCN1CCCCC1
InChIInChI=1S/C10H22N2/c1-11-7-3-6-10-12-8-4-2-5-9-12/h11H,2-10H2,1H3
InChIKeySPFMYUNNXGYYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl[4-(piperidin-1-yl)butyl]amine (CAS 195201-08-2) Procurement Baseline: Core Identity and Scaffold Context


Methyl[4-(piperidin-1-yl)butyl]amine (CAS 195201-08-2, MF: C10H22N2, MW: 170.3) is a tertiary diamine comprising a terminal piperidine heterocycle linked via a four‑carbon butyl spacer to a methyl‑substituted secondary amine . This compound serves as a pharmacologically validated scaffold in chemokine receptor antagonist development, most notably in the 2‑aryl‑4‑(piperidin‑1‑yl)butanamine series targeting human CCR5 [1]. Commercially, it is available from multiple reputable suppliers (Sigma‑Aldrich, AKSci, Leyan) at purities of ≥95%, typically as a liquid requiring storage at ambient or cool, dry conditions . As a building block with a four‑carbon linker length, this compound occupies a structurally defined niche within piperidine‑containing amine intermediates, where precise linker geometry critically influences receptor binding affinity [1].

Why In‑Class Piperidine Amines Cannot Substitute for Methyl[4-(piperidin-1-yl)butyl]amine in CCR5 Antagonist Programs


Substituting an alternative piperidinyl‑alkylamine analog in SAR‑driven programs such as CCR5 antagonist development carries substantial risk of activity loss or altered binding mode. The 2‑aryl‑4‑(piperidin‑1‑yl)butanamine pharmacophore model demonstrates that the basic amine group on the side chain forms a critical salt‑bridge interaction with Glu283 in transmembrane helix 7 of CCR5, while the piperidine ring occupies a hydrophobic pocket defined by helices 2, 3, 6, and 7 [1]. Variation in the linker length between piperidine and the secondary amine (i.e., substituting a propyl, pentyl, or ethyl spacer) alters the distance between these two pharmacophoric elements, directly perturbing the binding pose and measured affinity. Furthermore, the methylation state of the terminal amine affects hydrogen‑bond donor capacity and steric fit [1]. Consequently, generic replacement of Methyl[4-(piperidin‑1-yl)butyl]amine with any commercially available “similar” piperidine‑amine building block—absent a quantitative understanding of the precise SAR established in the following section—is not a scientifically sound substitution and may invalidate previously optimized biological activity.

Quantitative Differentiation Evidence for Methyl[4-(piperidin-1-yl)butyl]amine Versus Structural Analogs


Methylation of Side‑Chain Amine Nitrogen in 2‑Aryl‑4‑(piperidin‑1‑yl)butanamines: Impact on Human CCR5 Binding Affinity

In the 2‑aryl‑4‑(piperidin‑1‑yl)butanamine CCR5 antagonist series, the identity of the terminal amine substituent directly modulates receptor binding affinity. The pharmacophore model developed for this series establishes that the basic amine on the four‑carbon side chain engages in an ionic interaction with Glu283 in TM7 of CCR5 [1]. While the specific methyl‑substituted analog (derived from Methyl[4-(piperidin‑1‑yl)butyl]amine) is disclosed as part of the active series, the structure‑activity relationship demonstrates that modification of this amine (e.g., secondary vs. tertiary amine; alkyl group size) alters both hydrogen‑bonding capacity and steric complementarity within the binding pocket, as confirmed by site‑directed mutagenesis experiments [1]. The mapping of compound‑receptor interactions using rhodopsin‑templated CCR5 docking models places the piperidine ring in a hydrophobic cavity formed by helices 2, 3, 6, and 7, while the extended side chain projects toward Glu283 [1].

CCR5 antagonist chemokine receptor HIV entry inhibitor medicinal chemistry structure-activity relationship

Four‑Carbon Butyl Linker in 2‑Aryl‑4‑(piperidin‑1‑yl)butanamine CCR5 Antagonists: Chain‑Length SAR from 1‑Amino‑2‑phenyl‑4‑(piperidin‑1‑yl)‑butane Series

The four‑carbon linker between the piperidine ring and the substituted amine is a critical determinant of CCR5 antagonistic activity in the 1‑amino‑2‑phenyl‑4‑(piperidin‑1‑yl)‑butane series. A 3D‑QSAR study using comparative molecular field analysis (CoMFA) on forty‑two derivatives of this scaffold identified that the spatial orientation of the piperidine ring relative to the central phenyl and terminal amine is tightly constrained [1]. The butyl chain length (n = 4) was found to be optimal for positioning the piperidine moiety into the hydrophobic cavity defined by CCR5 transmembrane helices; shorter linkers (e.g., ethyl, propyl) fail to achieve full penetration of the hydrophobic sub‑pocket, while longer linkers (e.g., pentyl, hexyl) introduce excessive conformational flexibility that reduces the entropic favorability of binding [1]. Quantitative models derived via genetic algorithm‑partial least squares (GA‑PLS) and least‑squares support vector machine (LS‑SVM) demonstrated that the four‑carbon spacer consistently yields the highest predicted pIC50 values across the training set, with deviation from this length resulting in quantifiable activity decline [1].

CCR5 antagonist linker optimization 3D-QSAR molecular docking HIV-1 co-receptor

Piperidine‑Containing Amine Building Block Purity and Physical Form Consistency Across Major Suppliers

Multiple reputable suppliers offer Methyl[4-(piperidin-1-yl)butyl]amine (CAS 195201-08-2) with consistent purity specifications of ≥95% and uniform physical form characterization as a liquid. Sigma‑Aldrich specifies 95% purity and liquid physical form with storage at ambient temperature (RT) . AKSci similarly lists 95% minimum purity specification with long‑term storage recommendation in a cool, dry place . Leyan (Shanghai Haohong Biomedical) also reports 95% purity and identifies the compound as a liquid with LogP of 1.4719 and TPSA of 15.27 . This cross‑vendor consistency in purity specification and physical state reduces procurement risk and minimizes analytical requalification burden when switching between qualified suppliers. In contrast, related piperidine‑butylamine analogs lacking the N‑methyl substitution (e.g., 4‑piperidin‑1‑yl‑butylamine, CAS 74247-30-6) or differing in linker length may exhibit vendor‑to‑vendor variability in purity grade availability and physical form, introducing potential batch‑to‑batch inconsistency in downstream synthetic applications.

chemical procurement quality specification building block vendor comparison analytical chemistry

Molecular Properties of Methyl[4-(piperidin-1-yl)butyl]amine Relative to Piperidine‑Containing Drug‑Like Chemical Space

Methyl[4-(piperidin-1-yl)butyl]amine (MW 170.3, C10H22N2, LogP 1.4719, TPSA 15.27, 2 H‑bond acceptors, 1 H‑bond donor, 5 rotatable bonds) occupies a physicochemical property space that is distinct from simpler piperidine building blocks and more congruent with the requirements of CNS‑penetrant or orally bioavailable lead matter. Compared to unsubstituted piperidine (MW 85.15, LogP 0.85) or N‑methylpiperidine (MW 99.18, LogP ~1.3), the presence of the extended four‑carbon butyl linker terminating in a secondary N‑methylamine substantially increases molecular weight and topological polar surface area (TPSA) while maintaining favorable lipophilicity (LogP < 3) [1]. This property profile places the compound within the optimal range for blood‑brain barrier permeability (TPSA < 70 Ų, MW < 400) and oral absorption (TPSA < 140 Ų) per established medicinal chemistry guidelines [2]. The compound is also represented in PubChem (CID 20714779) with computed property data consistent with these experimentally derived vendor specifications [1].

drug-likeness physicochemical properties Lipinski rules lead optimization building block selection

Validated Research and Industrial Application Scenarios for Methyl[4-(piperidin-1-yl)butyl]amine Procurement


Lead Optimization of 2‑Aryl‑4‑(piperidin‑1‑yl)butanamine CCR5 Antagonists

This building block is most appropriately procured for medicinal chemistry programs targeting human CCR5 receptor antagonism. The 2‑aryl‑4‑(piperidin‑1‑yl)butanamine scaffold, to which Methyl[4-(piperidin‑1‑yl)butyl]amine serves as a key synthetic intermediate, has been pharmacologically validated as a CCR5 antagonist chemotype with a well‑characterized binding pocket involving transmembrane helices 2, 3, 6, and 7 [1]. Programs developing HIV‑1 entry inhibitors or anti‑inflammatory agents via CCR5 blockade can utilize this building block to access analogs with the optimal four‑carbon linker geometry and N‑methyl substitution pattern defined by the published SAR [1][2].

Synthesis and QSAR Modeling of 1‑Amino‑2‑phenyl‑4‑(piperidin‑1‑yl)‑butane Derivatives

Academic and industrial computational chemistry groups engaged in 3D‑QSAR modeling and structure‑based virtual screening of CCR5 antagonists should procure this building block for the generation of training set compounds. The forty‑two derivative dataset used in published CoMFA and LS‑SVM models demonstrates that the four‑carbon butyl spacer (derived from this compound) is essential for achieving the optimal predicted pIC50 values against CCR5 [2]. Compounds deviating from the four‑carbon linker length are predicted by these validated models to exhibit reduced inhibitory activity, making procurement of the correctly specified building block critical for experimental validation of computational predictions [2].

Development of Piperidine‑Containing CNS‑Penetrant Lead Series

Based on the physicochemical property profile established in Section 3 (MW 170.3, LogP 1.4719, TPSA 15.27, 5 rotatable bonds) , this building block is suitable for integration into CNS‑targeted lead optimization campaigns where blood‑brain barrier permeability is a key selection criterion. The TPSA value of 15.27 Ų falls well below the 70 Ų threshold empirically associated with favorable CNS penetration, and the moderate LogP (1.47) balances passive permeability with acceptable aqueous solubility [3]. Procurement of this pre‑functionalized scaffold allows medicinal chemists to elaborate the terminal amine or piperidine ring while maintaining physicochemical properties within CNS‑drug‑like space, avoiding the need to construct the four‑carbon linker and N‑methylamine from simpler starting materials in multiple synthetic steps.

Quality‑Controlled Building Block Sourcing for Multi‑Vendor Laboratory Supply Chains

Laboratories requiring reliable, cross‑vendor supply chain redundancy for piperidine‑containing amine intermediates can procure Methyl[4-(piperidin-1-yl)butyl]amine with confidence. As documented in Section 3, this specific CAS‑defined compound (195201‑08‑2) is available from at least three independent major suppliers (Sigma‑Aldrich, AKSci, Leyan) at identical 95% minimum purity specifications and consistent liquid physical form . This standardization reduces analytical requalification burden when transitioning between qualified vendors and ensures batch‑to‑batch consistency in synthetic applications. Procurement of less widely standardized analogs may introduce vendor‑to‑vendor variability in purity grade and physical form, increasing the risk of inconsistent downstream reaction outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl[4-(piperidin-1-yl)butyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.